molecular formula C15H9BrN2O2 B13160873 7-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid

7-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid

Cat. No.: B13160873
M. Wt: 329.15 g/mol
InChI Key: YTWNCRZBRNKICG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and bromination reactions. One common method includes the reaction of 2-aminopyridine with 3-bromoaniline under acidic conditions to form the quinoline core, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Properties

Molecular Formula

C15H9BrN2O2

Molecular Weight

329.15 g/mol

IUPAC Name

7-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid

InChI

InChI=1S/C15H9BrN2O2/c16-10-3-4-11-12(15(19)20)7-13(18-14(11)6-10)9-2-1-5-17-8-9/h1-8H,(H,19,20)

InChI Key

YTWNCRZBRNKICG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O

Origin of Product

United States

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